molecular formula C18H18O4 B155610 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane CAS No. 63565-07-1

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Cat. No.: B155610
CAS No.: 63565-07-1
M. Wt: 298.3 g/mol
InChI Key: QEIRIDQYHRTGBH-UHFFFAOYSA-N
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Description

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a xanthone derivative known for its unique chemical structure and potential biological activities. This compound is characterized by the presence of a benzoyl group at the 8th position, hydroxyl groups at the 5th and 7th positions, and two methyl groups at the 2nd position of the chromane ring. It is commonly found in the herbs of Garcinia cowa .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5,7-dihydroxy-2,2-dimethylchromane with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatographic techniques to obtain high-purity this compound .

Types of Reactions:

    Oxidation: The hydroxyl groups at the 5th and 7th positions can undergo oxidation to form quinones.

    Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Mechanism of Action

The biological effects of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane are primarily attributed to its ability to modulate various molecular targets and pathways. It can inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can interact with cellular signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, to exert its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison: 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is unique due to its specific substitution pattern on the chromane ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antioxidant activity and a broader spectrum of biological effects, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-18(2)9-8-12-13(19)10-14(20)15(17(12)22-18)16(21)11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIRIDQYHRTGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=C(C=C2O)O)C(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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